Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate

Lipophilicity LogP Drug-likeness

Methyl 2,4-difluoro-5-(trifluoromethyl)benzoate (CAS 1823296-98-5) is a fully substituted fluorinated aromatic ester (C₉H₅F₅O₂, MW 240.13 g/mol) carrying two ortho/para fluorine atoms and a meta trifluoromethyl group on the benzoate ring. Its computed LogP of 2.77 and topological polar surface area (TPSA) of 26.3 Ų position it within the moderately lipophilic range typical of fluorinated building blocks used in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C9H5F5O2
Molecular Weight 240.129
CAS No. 1823296-98-5
Cat. No. B2386848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-Difluoro-5-(trifluoromethyl)benzoate
CAS1823296-98-5
Molecular FormulaC9H5F5O2
Molecular Weight240.129
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1F)F)C(F)(F)F
InChIInChI=1S/C9H5F5O2/c1-16-8(15)4-2-5(9(12,13)14)7(11)3-6(4)10/h2-3H,1H3
InChIKeyNPYCZGDHAGNYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate (CAS 1823296-98-5): A Specialized Fluorinated Aromatic Ester Building Block


Methyl 2,4-difluoro-5-(trifluoromethyl)benzoate (CAS 1823296-98-5) is a fully substituted fluorinated aromatic ester (C₉H₅F₅O₂, MW 240.13 g/mol) carrying two ortho/para fluorine atoms and a meta trifluoromethyl group on the benzoate ring . Its computed LogP of 2.77 and topological polar surface area (TPSA) of 26.3 Ų position it within the moderately lipophilic range typical of fluorinated building blocks used in medicinal chemistry and agrochemical intermediate synthesis . The compound is commercially supplied at purities ranging from 95% to 99.5% (by GC), with recommended storage at 2–8 °C in sealed, dry conditions . It is classified as a research chemical for further manufacturing use and is not FDA-approved as a drug substance .

Why Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate Cannot Be Casually Substituted by In-Class Analogs


Fluorinated benzoate esters are not functionally interchangeable. The simultaneous presence of two electron-withdrawing ortho/para fluorine atoms and a meta-CF₃ group on methyl 2,4-difluoro-5-(trifluoromethyl)benzoate creates a unique electronic and steric environment that dictates reaction selectivity in downstream transformations such as nucleophilic aromatic substitution, hydrolysis, and cross-coupling [1]. Substituting with an analog lacking the CF₃ group (e.g., methyl 2,4-difluorobenzoate) reduces lipophilicity by approximately 1.0 LogP unit, altering partitioning behavior in biphasic reactions and biological assays . Using the free acid instead of the methyl ester introduces a polar, ionizable proton that changes solubility, coupling efficiency, and requires protection/deprotection steps . Regioisomeric variants with fluorine at different positions (e.g., methyl 2-fluoro-5-(trifluoromethyl)benzoate) present distinct electronic profiles and may lead to different metabolic or reactivity outcomes. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate vs. Closest Analogs


Lipophilicity Advantage: +1.02 LogP Over the Non-Trifluoromethyl Analog

Methyl 2,4-difluoro-5-(trifluoromethyl)benzoate exhibits a computed LogP of 2.77, which is 1.02 units higher than that of methyl 2,4-difluorobenzoate (LogP 1.75) . This difference corresponds to approximately a 10-fold increase in octanol/water partition coefficient, driven entirely by the replacement of a hydrogen with a trifluoromethyl group at the 5-position . The CF₃ group is widely documented to enhance membrane permeability and metabolic stability in bioactive molecule design [1].

Lipophilicity LogP Drug-likeness QSAR

Substitution Pattern Specificity: 2,4-DiF + 5-CF₃ vs. Regioisomeric Analogs

The target compound bears fluorine atoms specifically at the 2- and 4-positions with a trifluoromethyl group at the 5-position of the benzoate ring. Regioisomeric analogs such as methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6, LogP ≈ 2.99–3.12) possess only a single ortho-F and a meta-CF₃, giving a higher overall LogP (+0.23 to +0.35 vs. target) but a different electron-density distribution that affects electrophilic aromatic substitution directing effects [1]. Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS 176694-36-3, LogP ≈ 2.63–3.36) places the CF₃ adjacent to fluorine, altering steric and electronic interactions [2]. The 2,4-difluoro pattern of the target compound provides a distinct Hammett σ profile that cannot be replicated by any single regioisomer [3].

Structure-Activity Relationship Regiochemistry Fluorine substitution Electron-withdrawing effects

High Purity Specification: 99.5% by GC vs. Typical 95–98% for Comparators

Methyl 2,4-difluoro-5-(trifluoromethyl)benzoate is commercially available at 99.5% purity by GC (batch COA typical value) from Apollo Scientific via CymitQuimica . This exceeds the typical purity specifications of closely related analogs: methyl 2,4-difluorobenzoate is commonly offered at 95–98% ; 2,4-difluoro-5-(trifluoromethyl)benzoic acid is typically supplied at 95% ; and methyl 2-fluoro-5-(trifluoromethyl)benzoate is listed at 95–99% depending on vendor . The 99.5% GC purity of the target compound reduces the likelihood of impurities interfering with sensitive catalytic reactions (e.g., Pd-catalyzed cross-couplings) where trace halides or metals can poison catalysts.

Purity Quality Control GC analysis Procurement specification

Ester vs. Acid Functionality: Synthetic Step Economy and Reactivity Control

Methyl 2,4-difluoro-5-(trifluoromethyl)benzoate provides the benzoate scaffold in its ester-protected form, ready for direct use in transformations requiring a non-ionizable carboxyl precursor (e.g., Grignard additions, hydride reductions to benzyl alcohols, or controlled hydrolysis to the acid) . The corresponding free acid, 2,4-difluoro-5-(trifluoromethyl)benzoic acid (CAS 261945-01-1), carries an acidic proton (PubChem computed XLogP3: 2.5; donor count: 1; TPSA: 37.3 Ų) [1], which can interfere with base-sensitive reactions and requires additional esterification steps if the methyl ester is the desired downstream intermediate. At the procurement level, the methyl ester is priced at ~£592/1g (Apollo Scientific) [2], while the acid costs ~$160–170/1g (Bidepharm) ; however, the cost of an additional esterification step (reagents, time, yield loss) must be factored into any decision to purchase the acid and convert it in-house.

Esterification Protecting group strategy Step economy Synthetic intermediate

Specific Low-Temperature Storage Requirement vs. Room-Temperature-Stable Analogs

Methyl 2,4-difluoro-5-(trifluoromethyl)benzoate requires storage at 2–8 °C in sealed, dry conditions . In contrast, methyl 2,4-difluorobenzoate (CAS 106614-28-2) is stable at room temperature in sealed, dry conditions , and methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6) is also listed for room-temperature storage [1]. This differential storage requirement implies a higher inherent reactivity or lower thermal stability for the target compound, which may be attributed to the combined electron-withdrawing effects of the three fluorinated substituents activating the ester toward hydrolysis or transesterification .

Storage stability Cold chain Procurement logistics Shelf life

High-Value Application Scenarios for Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity (LogP ~2.8)

In drug discovery programs where a lead series requires a lipophilicity increase of approximately +1.0 LogP unit relative to difluorobenzoate-based scaffolds, methyl 2,4-difluoro-5-(trifluoromethyl)benzoate (LogP 2.77) provides a predictable and quantifiable lipophilicity boost compared to methyl 2,4-difluorobenzoate (LogP 1.75) [1]. This makes it a rational building block choice for medicinal chemists targeting compounds in the LogP 2–3 range, which is favorable for oral bioavailability while avoiding the higher LogP (≥3) of the 2-fluoro-5-CF₃ regioisomer [2]. The 99.5% GC purity available from select vendors ensures minimal impurity interference in biological assay readouts .

Agrochemical Intermediate Synthesis: Fluorinated Benzoyl Urea and Benzamide Herbicide Scaffolds

Patent literature describes 2,4-difluoro-5-(trifluoromethyl)-substituted benzoyl intermediates as precursors to herbicidal and fungicidal agents . The methyl ester form of this scaffold enables direct amidation or hydrazinolysis to generate benzoyl urea or benzamide pharmacophores without the need for acid activation or protection/deprotection sequences required when starting from the free carboxylic acid (TPSA 37.3 vs. 26.3 Ų for the ester; H-donor count 1 vs. 0) [1][2]. The specific 2,4-difluoro substitution pattern, combined with the 5-CF₃ group, creates an electron-deficient aromatic ring conducive to nucleophilic aromatic substitution at activated positions, a transformation not identically accessible with regioisomeric analogs .

Cross-Coupling Chemistry: Suzuki-Miyaura and Buchwald-Hartwig Substrate with High Purity

The target compound's availability at 99.5% GC purity makes it suitable as a substrate in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings) where trace impurities can poison catalysts and reduce yields. The electron-deficient aromatic ring, activated by the 2,4-difluoro and 5-CF₃ substituents, facilitates oxidative addition in metal-catalyzed processes [1]. Procurement of the pre-formed methyl ester avoids the additional synthetic burden and yield loss associated with in-situ esterification of the corresponding acid (~$160–170/g for the acid plus esterification step costs vs. ~£592/g for the ready-to-use ester) [2].

Fluorinated Building Block Inventory: Cold-Chain-Managed Compound Libraries

For core facilities and compound management groups maintaining fluorinated building block collections, the 2–8 °C storage requirement mandates designated refrigerated storage capacity. This distinguishes the compound from room-temperature-stable analogs such as methyl 2,4-difluorobenzoate [1] and should be factored into inventory planning. The documented LogP of 2.77, TPSA of 26.3 Ų, and absence of H-bond donors position this compound within favorable drug-like property space (Lipinski-compliant for fragment-based screening libraries where MW < 250 Da), supporting its inclusion in diversity-oriented synthesis collections targeting fluorinated chemical space.

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